molecular formula C21H24N4O4S B4356113 N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4356113
M. Wt: 428.5 g/mol
InChI Key: YYQIZMHXEDUTQT-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The pyrazole ring can also be synthesized by the condensation of 1,3-diketones with hydrazine .

Once the pyrazole ring is prepared, it is further functionalized with an ethyl group at the 1-positionFinally, the nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chloride reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups at the sulfonamide position.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzenesulfonamide moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting the protein’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-tert-butylphenyl)-4-nitrobenzenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-23-14-13-18(22-23)15-24(19-7-5-17(6-8-19)16(2)3)30(28,29)21-11-9-20(10-12-21)25(26)27/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIZMHXEDUTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-4-NITRO-1-BENZENESULFONAMIDE

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